Product packaging for Quinoxalino[2,3-b]phenazine-6,13-dione(Cat. No.:CAS No. 76447-82-0)

Quinoxalino[2,3-b]phenazine-6,13-dione

Cat. No.: B1448017
CAS No.: 76447-82-0
M. Wt: 312.3 g/mol
InChI Key: BLHAFWKDSTYBLX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of phenazine chemistry, which has its roots in the late 19th and early 20th centuries when researchers first began systematically investigating nitrogen-containing heterocyclic compounds. The phenazine family itself was initially discovered as part of investigations into organic dyes and pigments, where scientists observed the remarkable color properties and stability of these dibenzo-annulated pyrazine systems. The evolution toward more complex fused ring systems like this compound represents a natural progression in synthetic organic chemistry, driven by the desire to create molecules with enhanced electronic properties and expanded applications.

The synthetic methodology for preparing this compound builds upon classical approaches developed for simpler phenazine derivatives, particularly those involving the condensation of ortho-diamines with ortho-quinones. The systematic exploration of these condensation reactions led to the recognition that more complex molecular architectures could be achieved by employing appropriately substituted starting materials. The compound's formal identification and characterization required sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, which became widely available only in the latter half of the 20th century.

The historical significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of compounds that bridge traditional organic chemistry with modern materials science. Early researchers in this field recognized that such complex heterocyclic systems could serve as models for understanding the electronic behavior of extended conjugated systems, thereby laying the groundwork for contemporary investigations into organic semiconductors and related materials.

Significance in Heterocyclic Chemistry

This compound occupies a particularly important position within heterocyclic chemistry due to its unique combination of structural features that exemplify many fundamental principles governing the behavior of nitrogen-containing aromatic systems. The compound's significance stems from its incorporation of multiple nitrogen atoms within a highly conjugated framework, creating a molecular architecture that exhibits distinctive electronic properties not found in simpler heterocyclic compounds. The presence of four nitrogen atoms strategically positioned within the fused ring system creates multiple sites for potential chemical reactivity while simultaneously contributing to the compound's remarkable stability under various conditions.

The structural complexity of this compound makes it an invaluable model compound for studying the principles of aromaticity in extended π-systems. The molecule's planar geometry, enforced by the rigid fused ring structure, promotes extensive electron delocalization across the entire molecular framework. This characteristic has profound implications for understanding how electronic properties can be modulated through strategic molecular design, particularly in the context of developing materials with specific optical and electronic characteristics.

From a theoretical perspective, this compound serves as an excellent subject for computational studies aimed at understanding the relationship between molecular structure and electronic properties. The compound's symmetry and well-defined electronic structure make it amenable to various levels of theoretical analysis, from simple Hückel molecular orbital calculations to sophisticated density functional theory investigations. These studies have provided valuable insights into the factors governing the stability and reactivity of complex heterocyclic systems.

The compound's significance is further enhanced by its potential role as a building block for even more complex molecular architectures. The strategic placement of functional groups and the inherent reactivity of the quinoxaline and phenazine portions of the molecule create opportunities for further chemical modification, enabling the synthesis of extended molecular systems with tailored properties. This versatility has made this compound a valuable synthetic intermediate in the preparation of advanced materials.

Position within Phenazine-Based Compounds

Within the broader family of phenazine-based compounds, this compound occupies a distinctive position as a representative of the highly fused, electron-deficient subfamily that combines the core phenazine structure with additional heterocyclic components. The phenazine family itself encompasses a vast array of compounds ranging from simple phenazine derivatives to complex polycyclic systems, each characterized by the presence of the fundamental dibenzo-pyrazine core structure. The incorporation of the quinoxaline unit into the phenazine framework, as exemplified by this compound, represents an important evolutionary step in the development of increasingly sophisticated heterocyclic systems.

The compound's relationship to other phenazine derivatives can be understood through examination of its synthetic origins and structural features. Many phenazine-based compounds are prepared through condensation reactions involving ortho-diamines and dicarbonyl compounds, a methodology that has been extensively developed and refined over many decades. This compound exemplifies the application of these classical synthetic approaches to the preparation of more complex molecular targets, demonstrating how fundamental chemical transformations can be extended to create molecules with enhanced properties and expanded applications.

The electronic characteristics of this compound distinguish it from simpler phenazine derivatives through the presence of additional electron-withdrawing groups and extended conjugation. The compound's electron-deficient nature, resulting from the presence of multiple nitrogen atoms and carbonyl groups, creates unique opportunities for chemical reactivity and materials applications. This electron-deficient character is particularly significant in the context of developing organic semiconductors and related electronic materials, where controlled modulation of electron density is essential for achieving desired performance characteristics.

Comparative studies of this compound with related phenazine derivatives have revealed important structure-property relationships that guide the design of new compounds with specific target properties. The compound's absorption and emission characteristics, as determined through ultraviolet-visible and fluorescence spectroscopy, demonstrate how structural modifications can be used to fine-tune optical properties. These investigations have contributed to a more comprehensive understanding of how molecular design principles can be applied to optimize the performance of phenazine-based materials.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the compound's position at the intersection of fundamental organic chemistry and applied materials science. Current investigations encompass a broad range of research directions, from basic studies of the compound's physical and chemical properties to applied research focused on developing practical applications in various technological domains. The compound's unique combination of structural features has attracted attention from researchers working in diverse fields, including organic electronics, photochemistry, and medicinal chemistry.

Recent synthetic developments have focused on improving the efficiency and selectivity of methods for preparing this compound and related compounds. Advanced synthetic methodologies, including metal-catalyzed coupling reactions and photochemical transformations, have been explored as alternatives to traditional condensation approaches. These investigations have led to the development of more efficient synthetic routes that provide access to the compound in higher yields and with greater purity, thereby facilitating its use in subsequent research applications.

The characterization of this compound has benefited significantly from advances in analytical instrumentation and computational chemistry. Modern spectroscopic techniques, including high-resolution nuclear magnetic resonance spectroscopy and advanced mass spectrometry methods, have enabled researchers to obtain detailed structural information about the compound and its derivatives. Computational studies using density functional theory and other advanced theoretical methods have provided complementary insights into the compound's electronic structure and predicted properties.

Current research efforts have also focused on exploring the potential applications of this compound in emerging technological areas. The compound's electronic properties and structural stability make it a promising candidate for use in organic electronic devices, including organic light-emitting diodes and organic photovoltaic cells. Additionally, the compound's potential biological activity has sparked interest in its possible pharmaceutical applications, although such investigations remain in their early stages.

Property Value Reference
Molecular Formula C18H8N4O2
Molecular Weight 312.282 g/mol
CAS Number 76447-82-0
Physical State Solid powder
Storage Temperature -4°C to -20°C
Solubility Limited data available

The ongoing research into this compound continues to reveal new aspects of its chemistry and potential applications. As analytical techniques become more sophisticated and computational methods more powerful, researchers are gaining increasingly detailed insights into the factors governing the compound's behavior and properties. This expanding knowledge base provides the foundation for future developments in both fundamental understanding and practical applications of this remarkable heterocyclic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8N4O2 B1448017 Quinoxalino[2,3-b]phenazine-6,13-dione CAS No. 76447-82-0

Properties

IUPAC Name

quinoxalino[2,3-b]phenazine-6,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8N4O2/c23-17-13-14(20-10-6-2-1-5-9(10)19-13)18(24)16-15(17)21-11-7-3-4-8-12(11)22-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHAFWKDSTYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)C(=O)C4=NC5=CC=CC=C5N=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method No. Key Starting Materials Key Reagents/Conditions Yield Range (%) Notable Features
1 1,5-Difluoro-2,4-dinitrobenzene + N-phenyl-1,2-benzenediamine Reflux in EtOH with Hünig’s base; hydrogenation; air oxidation 58-85 Regiospecific, high yield, selective substitution
2 Diamine + Dichloride quinoxaline derivatives Pd2(dba)3, RuPhos, dry chloroform, 70 °C, 48 h ~85 Palladium-catalyzed coupling, bulky substituents possible
3 2,3-Diamino-1,4-naphthoquinone + α-dicarbonyl compounds Reflux in glacial acetic acid Moderate to high Versatile, enables polycyclic derivatives

Chemical Reactions Analysis

Halogenation Reactions

QPPD undergoes regioselective halogenation at its electron-deficient positions. A notable example is the dibromination reaction using tetrabromomethane (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂):

Reaction Conditions

ReagentsSolventTemperatureYieldProduct
CBr₄, PPh₃CH₂Cl₂−15°C → 25°C78%6,13-bis(dibromomethylene)-QPPD

This reaction replaces the carbonyl oxygen atoms with dibromomethylene groups, enhancing electrophilicity for further functionalization .

Nucleophilic Substitutions

The carbonyl groups at positions 6 and 13 are reactive toward nucleophiles. For example:

  • Ammonia/Amine Attack : QPPD reacts with ammonia or primary amines to form imine derivatives, which are intermediates in antitumor drug design.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups, modifying electronic properties for organic semiconductors.

Example Reaction Pathway

text
QPPD + ArB(OH)₂ → Pd catalyst → QPPD-Ar (Ar = aryl group)

Cyclization Reactions

QPPD participates in annulation reactions to form extended heteroacenes:

With Sodium Azide (NaN₃)

Treatment with NaN₃ in dimethylformamide (DMF) induces cyclization via vinylazide intermediates, yielding pyrido-phenazine derivatives :

text
QPPD + NaN₃ → Vinylazide intermediate → Thermal decomposition → Pyrido[2,3-b]phenazine-6,11-dione

With α-Dicarbonyl Compounds

Condensation with α-diketones (e.g., benzil) in acidic media forms fused pyrazino-quinoxalinediones :

text
QPPD + O=C(R)-C(R)=O → AcOH/H₂SO₄ → Pyrazino[2,3-g]quinoxalinedione

Reduction and Radical Formation

QPPD exhibits redox activity due to its conjugated system:

Electrochemical Reduction

In non-aqueous solvents, QPPD accepts two electrons to form a dianion, which can dimerize or protonate :

text
QPPD + 2e⁻ → QPPD²⁻ → Protonation → QPPDH₂

Photochemical Reduction

Photoexcitation in the presence of electron donors (e.g., triethylamine) generates radical anions (QPPD- ⁻), which associate with neutral QPPD to form dimeric species :

text
QPPD + e⁻ → QPPD•⁻ → QPPD•⁻ + QPPD ⇌ (QPPD)₂•⁻

Key Data : Association constant K = 10³ M⁻¹; rate constant k = 4.3 × 10⁶ M⁻¹ s⁻¹ .

Photochemical Reactions

QPPD undergoes electron-transfer reactions under UV/visible light. For example:

With 1,1-Diarylethylenes

Irradiation with a Hg lamp (300 W) in pyridine induces [2+2] cycloaddition, forming naphthoquinoxaline derivatives :

text
QPPD + Diarylethylene → hv → Naphtho[1,2-g]quinoxaline-7,12-dione

Photoinduced Polymerization

QPPD acts as a photoinitiator in radical polymerization of acrylates, leveraging its ability to generate reactive radicals upon irradiation .

Biological Interactions

QPPD’s chemical reactivity underpins its biological activity:

  • DNA Intercalation : The planar structure intercalates into DNA, inducing strand breaks via redox cycling .

  • Antitumor Activity : Derivatives inhibit topoisomerase II by stabilizing DNA-enzyme complexes, showing IC₅₀ values < 10 µM against HeLa cells .

Comparative Reactivity of QPPD Derivatives

DerivativeModification SiteReactivity TrendApplication
6,13-Dibromo-QPPDC-6, C-13Enhanced electrophilicityOrganic electronics
6,13-Diimino-QPPDC-6, C-13Improved solubilityAnticancer agents
Pyrazino-QPPDFused pyrazineIncreased π-conjugationSemiconductors

Scientific Research Applications

Materials Science

Electrochemical Applications
Quinoxalino[2,3-b]phenazine-6,13-dione has been integrated into the development of conjugated microporous polymers (CMPs) aimed at enhancing supercapacitor performance. These materials exhibit dynamic electrochemical properties due to the redox-active nature of phenazine derivatives. The incorporation of this compound allows for improved charge storage capabilities and energy density in supercapacitors, making it a promising candidate for energy storage technologies .

Carbon Nanodots
Recent studies have identified this compound as a significant molecular fluorophore in red emissive carbon nanodots. The compound contributes to the unique optical properties of these nanodots, which are utilized in various applications including bioimaging and optoelectronic devices. The synthesis process revealed that approximately 80% of the total mass of the carbon nanodots consisted of this compound, underscoring its importance in the material's photophysical characteristics .

Medicinal Chemistry

Anticancer Activity
this compound and its derivatives have shown promising anticancer activities against various tumor cell lines. In vitro studies have demonstrated that these compounds can inhibit cell growth in cancer cell lines such as HeLa cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Synthesis of Derivatives
The synthesis of novel quinoxaline derivatives has been explored extensively. These derivatives often exhibit enhanced biological activities compared to their parent compounds. For instance, certain synthesized derivatives have shown significant antibacterial properties alongside their anticancer potential . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline ring can lead to improved efficacy and reduced toxicity.

Electrochemistry

The electrochemical reduction of this compound has been studied to understand its redox behavior and potential applications in sensors and energy devices. Research indicates that the compound can undergo reversible redox reactions, making it suitable for use in electrochemical sensors for detecting various analytes . This property is particularly useful for developing sensitive and selective detection methods in environmental monitoring and biomedical applications.

Data Tables

Application Area Details References
Materials ScienceIntegration into supercapacitors; enhanced charge storage
Medicinal ChemistryAnticancer activity against HeLa cells; antibacterial properties
ElectrochemistryReversible redox behavior; application in sensors
Carbon NanodotsMajor fluorophore contributing to optical properties

Case Study 1: Supercapacitor Development

A recent study demonstrated the synthesis of a phenazine-integrated CMP that utilized this compound as a key component. The resulting material exhibited enhanced electrochemical performance with high specific capacitance and excellent cycling stability, making it a viable candidate for next-generation energy storage solutions.

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on synthesized quinoxaline derivatives showed varying degrees of cytotoxicity against HeLa cancer cells. Compound modifications led to a significant increase in apoptosis markers compared to untreated controls, indicating a strong potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Quinoxalino[2,3-b]phenazine-6,13-dione primarily involves its interaction with electronic systems:

Comparison with Similar Compounds

6,11-Dihydropyrido[2,3-b]phenazine-6,11-diones

  • Structure : Features a pyrido ring fused to phenazine, with ketone groups at positions 6 and 11.
  • Synthesis: Prepared via thermal decomposition of vinylazide intermediates derived from chlorinated naphthoquinones and sodium azide .
  • Properties: Limited antitumor activity reported compared to benzoquinoxaline derivatives. No significant electronic applications noted.
  • Key Difference: Absence of fused quinoxaline rings reduces π-conjugation, leading to weaker semiconducting behavior compared to TAPQ .

Benzo[g]quinoxalino[2,3-b]quinoxaline

  • Structure: Contains a benzo-fused quinoxaline system (CAS: 109695-84-3) .
  • Synthesis : Derived from multi-step condensation reactions, though yields and protocols are less optimized than TAPQ .
  • Properties : Primarily studied for its fluorescence properties. Lacks ketone groups, reducing redox activity compared to TAPQ.
  • Key Difference : The absence of dione groups diminishes electron-accepting capacity, limiting utility in charge-transport applications .

Quinoxalino[2,3-b]quinoxaline (Tetraazapentacene Derivatives)

  • Structure: Features two fused quinoxaline rings without ketone groups.
  • Electronic Behavior : Upon reduction, forms stable radical anions (1(·−)) and dianions (1²⁻) with air stability lasting several hours. Dianions exhibit strong fluorescence and photostability .
  • Comparison with TAPQ: Property TAPQ Quinoxalino[2,3-b]quinoxaline Redox Activity High (due to dione groups) Moderate (anion stability) Air Stability (Anions) Not reported Radical anion: 1–2 hours Field-Effect Mobility 0.04–0.12 cm² V⁻¹ s⁻¹ Not applicable

Quinoxalino[2,3-b]-1,4-thiazines

  • Structure: Incorporates a thiazine ring fused to quinoxaline .
  • Synthesis: Reacts 2-aminoquinoxaline-3-thiones with α-halocarbonyl compounds.
  • Properties: Hydrolyzes to quinoxalinones under acidic/basic conditions. Limited electronic applications but studied for hydrolytic stability.
  • Key Difference : Sulfur incorporation alters electronic properties, but lack of extended conjugation limits comparison to TAPQ .

5,7-Disubstituted Quinoxalino[2,3-b]phenazines

  • Structure : Derivatives with aryl or alkyl substituents at positions 5 and 7 (e.g., 5,7-diphenyl or 5,7-bis(4-n-butylphenyl)) .
  • Synthesis : Achieved via regiospecific coupling of nitroaromatics with diamines (yields: 77–85%) .
  • Properties :
    • Optical : Absorption maxima at 401–760 nm (dependent on substituents) .
    • Thermal : High thermal stability (melting points >300°C) and liquid crystalline behavior in alkyl-substituted derivatives .
  • Comparison with TAPQ :
    • Substituents enhance solubility and processability but reduce crystallinity.
    • TAPQ’s dione groups provide superior electron deficiency for charge transport .

Biological Activity

Quinoxalino[2,3-b]phenazine-6,13-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in drug development.

Chemical Structure and Synthesis

This compound belongs to the class of quinoxaline derivatives, which are known for their planar structures that facilitate DNA intercalation. The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline or phenazine precursors. Recent studies have reported various synthetic routes that yield high purity and yield of the target compound through mechanochemical methods and solvent-free conditions .

1. Anticancer Activity

This compound exhibits notable anticancer properties . Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancers. In vitro studies have shown IC50 values ranging from 0.01 to 0.06 μg/mL against these cell lines, indicating potent cytotoxicity . The compound's mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.

Cell Line IC50 (μg/mL) Activity Level
MCF-70.01 - 0.06Highly Active
NCI-H4600.01 - 0.06Highly Active
WI 38 (Normal)>100Non-Cytotoxic

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can serve as a potential lead in developing new antibiotics .

3. Other Pharmacological Effects

The compound also shows promise in other therapeutic areas:

  • Anti-inflammatory : Exhibits significant inhibition of inflammatory pathways.
  • Antiviral : Preliminary studies suggest activity against certain viral strains.
  • Antioxidant : Demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed via flow cytometry .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics .

Q & A

Q. What are the established synthesis protocols for Quinoxalino[2,3-b]phenazine-6,13-dione, and how can purity be optimized?

Methodological Answer: The regiospecific synthesis of quinoxalino[2,3-b]phenazine derivatives involves cyclocondensation reactions. For example, 5,7-diphenyl derivatives are synthesized via treatment of 1,5-bis[N-(N'-aryl-1,2-benzenediamino)]-2,4-dinitrobenzene precursors in ethanol under reflux, achieving yields up to 85% . Purity optimization requires sublimation (99% purity) or recrystallization from solvents like dichloromethane/ether . Key steps:

  • Precursor preparation : Use nitro-substituted aryl precursors.
  • Cyclization : Ethanol reflux with catalytic HClO₄ enhances regioselectivity .
  • Purification : Column chromatography (silica gel) and sublimation .

Q. Table 1: Synthesis Protocols and Yields

DerivativePrecursorConditionsYieldPurityReference
5,7-Diphenyl1,5-bis[N-(N'-Ph)]-2,4-dinitrobenzeneEtOH reflux, HClO₄85%99% (sublimed)
5,7-Bis(4-n-butylphenyl)7b (n-butyl-substituted)EtOH reflux77%95% (recrystallized)

Q. Which characterization techniques are critical for confirming the structure and electronic properties of this compound?

Methodological Answer: A multi-technique approach is required:

  • UV-Vis Spectroscopy : Identifies π-π* transitions (e.g., λmax at 382–760 nm in dichloromethane) .
  • NMR Spectroscopy : 1H^1H-NMR (500 MHz) resolves aromatic protons (e.g., δ 6.04–7.60 ppm for H-4 and H-13) .
  • IR Spectroscopy : Confirms hydrogen bonding (e.g., νmax 3052 cm⁻¹ for Ar–H) .
  • Mass Spectrometry : FAB-MS validates molecular ions (e.g., m/z 549 for 5,7-diphenyl derivative) .
  • X-ray Diffraction : Resolves zwitterionic ground states in crystalline forms .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataStructural InsightReference
UV-Vis693 nm (ε = 4.37)Extended conjugation
1H^1H-NMRδ 4.78 ppm (s, H-13)Zwitterionic proton environment
IR1559 cm⁻¹ (C=N stretch)Quinoxaline core confirmation

Q. What are the key applications of this compound in materials science?

Methodological Answer:

  • Organic Semiconductors : Exhibits n-channel transistor behavior with field-effect mobility of 0.04–0.12 cm² V⁻¹ s⁻¹ due to weak hydrogen bonding and planar structure .
  • Liquid Crystals : 5,7-Bisoctadecyl derivatives show high-temperature mesophases (310–360°C) .
  • Optoelectronic Devices : Broad absorption (300–800 nm) enables use in photovoltaic active layers .

Advanced Research Questions

Q. How can contradictions in reported field-effect mobility values (0.04–cm² V⁻¹ s⁻¹) be resolved?

Methodological Answer: Discrepancies arise from:

  • Purity : Sublimed samples (99%) vs. recrystallized (95%) alter crystallinity and charge transport .
  • Substituent Effects : Alkyl chains (e.g., n-butyl) enhance solubility but reduce mobility due to steric hindrance .
  • Device Fabrication : Spin-coating vs. vacuum deposition impacts thin-film morphology.
    Recommendation : Standardize synthesis (sublimation) and characterize via grazing-incidence XRD to correlate mobility with crystallinity .

Q. What computational and experimental strategies validate the zwitterionic ground state of quinoxalino[2,3-b]phenazines?

Methodological Answer:

  • DFT Calculations : Predict singlet ground states with diradical character. Compare HOMO-LUMO gaps (e.g., 1.5 eV) with experimental UV-Vis data .
  • EPR Spectroscopy : Detect paramagnetic intermediates during protonation (e.g., bisperchlorate salts show NH signals at δ 11.97 ppm) .
  • X-ray Crystallography : Resolve bond-length alternation in the quinoxaline core, confirming charge separation .

Q. How can AI-driven tools like COMSOL Multiphysics optimize synthesis and property prediction?

Methodological Answer:

  • Reaction Optimization : Train ML models on synthesis data (e.g., solvent, temperature, yield) to predict optimal conditions for new derivatives .
  • Property Prediction : Use DFT-coupled COMSOL to simulate charge transport in thin films, reducing experimental screening .
  • Smart Laboratories : Implement real-time adjustments during cyclization reactions via AI monitoring of UV-Vis and NMR trends .

Q. What methodological frameworks address contradictions in biological activity data (e.g., antiviral vs. antitumor efficacy)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-chlorobenzyl vs. t-butyl) and assay against multiple cell lines .
  • Mechanistic Studies : Use molecular docking to compare binding affinities for SARS-CoV-2 Mpro (COVID-19 target) vs. kinase inhibitors .
  • Dose-Response Analysis : Resolve toxicity vs. efficacy thresholds via IC₅₀ measurements in primary vs. cancer cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Quinoxalino[2,3-b]phenazine-6,13-dione
Reactant of Route 2
Reactant of Route 2
Quinoxalino[2,3-b]phenazine-6,13-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.